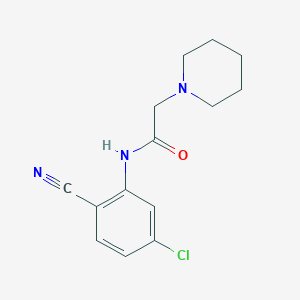
2-(4-hydroxypiperidin-1-yl)-N-(2-methoxyethylcarbamoyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-hydroxypiperidin-1-yl)-N-(2-methoxyethylcarbamoyl)acetamide, also known as HEPES, is a zwitterionic buffer commonly used in biological and biochemical research. It is widely used in cell culture, protein purification, and enzyme assays due to its ability to maintain a stable pH range and its compatibility with a wide range of biological systems.
作用機序
2-(4-hydroxypiperidin-1-yl)-N-(2-methoxyethylcarbamoyl)acetamide acts as a buffer by accepting or donating protons depending on the pH of the solution. At a pH of 7.5, 2-(4-hydroxypiperidin-1-yl)-N-(2-methoxyethylcarbamoyl)acetamide exists in a zwitterionic form, with the positive charge on the piperidine nitrogen and the negative charge on the carboxylate group. This zwitterionic form allows 2-(4-hydroxypiperidin-1-yl)-N-(2-methoxyethylcarbamoyl)acetamide to maintain a stable pH range and prevent pH fluctuations.
Biochemical and Physiological Effects:
2-(4-hydroxypiperidin-1-yl)-N-(2-methoxyethylcarbamoyl)acetamide has been shown to have minimal effects on biological systems. It is non-toxic and does not interfere with enzyme activity or protein function. 2-(4-hydroxypiperidin-1-yl)-N-(2-methoxyethylcarbamoyl)acetamide has also been shown to have minimal effects on cell growth and viability, making it an ideal buffer for cell culture experiments.
実験室実験の利点と制限
One of the main advantages of 2-(4-hydroxypiperidin-1-yl)-N-(2-methoxyethylcarbamoyl)acetamide is its ability to maintain a stable pH range. It is also compatible with a wide range of biological systems, making it a versatile buffer for use in a variety of experiments. However, 2-(4-hydroxypiperidin-1-yl)-N-(2-methoxyethylcarbamoyl)acetamide does have some limitations. It is relatively expensive compared to other buffers, and it may not be suitable for experiments that require a very low or very high pH range.
将来の方向性
There are several future directions for the use of 2-(4-hydroxypiperidin-1-yl)-N-(2-methoxyethylcarbamoyl)acetamide in scientific research. One area of interest is the development of new 2-(4-hydroxypiperidin-1-yl)-N-(2-methoxyethylcarbamoyl)acetamide derivatives with improved properties, such as increased stability or lower cost. Another area of interest is the use of 2-(4-hydroxypiperidin-1-yl)-N-(2-methoxyethylcarbamoyl)acetamide in new applications, such as drug delivery or gene therapy. Finally, there is a need for further research into the biochemical and physiological effects of 2-(4-hydroxypiperidin-1-yl)-N-(2-methoxyethylcarbamoyl)acetamide, particularly in long-term experiments or in vivo studies.
合成法
2-(4-hydroxypiperidin-1-yl)-N-(2-methoxyethylcarbamoyl)acetamide can be synthesized by the reaction of 4-morpholineethanesulfonic acid with 2-bromoethylamine hydrobromide in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with N-methoxyethylamine and acetic anhydride to yield 2-(4-hydroxypiperidin-1-yl)-N-(2-methoxyethylcarbamoyl)acetamide. The synthesis of 2-(4-hydroxypiperidin-1-yl)-N-(2-methoxyethylcarbamoyl)acetamide is relatively simple and can be carried out using standard laboratory equipment.
科学的研究の応用
2-(4-hydroxypiperidin-1-yl)-N-(2-methoxyethylcarbamoyl)acetamide is commonly used as a buffer in biological and biochemical research. It is particularly useful in cell culture, where it can maintain a stable pH range and prevent cell death due to pH fluctuations. 2-(4-hydroxypiperidin-1-yl)-N-(2-methoxyethylcarbamoyl)acetamide is also used in protein purification and enzyme assays, where it can help to maintain the stability and activity of the protein or enzyme being studied.
特性
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)-N-(2-methoxyethylcarbamoyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O4/c1-18-7-4-12-11(17)13-10(16)8-14-5-2-9(15)3-6-14/h9,15H,2-8H2,1H3,(H2,12,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJENIHQQMLTGTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC(=O)CN1CCC(CC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxypiperidin-1-yl)-N-(2-methoxyethylcarbamoyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7480116.png)


![N-(3-cyanophenyl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide](/img/structure/B7480130.png)





![Dimethyl 3-methyl-5-[(4-propoxycarbonylphenyl)sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7480164.png)
![3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide](/img/structure/B7480168.png)
![2-[benzyl(methyl)amino]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide](/img/structure/B7480177.png)
![Dimethyl 3-methyl-5-[(4-methylsulfonylphenyl)sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7480178.png)
![3-[(2-bromophenyl)sulfonylamino]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B7480195.png)